Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate
Description
Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene-9-carboxylate (CAS: 4463-31-4) is a polycyclic compound featuring a rigid tetracyclic core with a benzyl group at the 4-position and an ethyl carboxylate ester at the 9-position. Its structure combines a bicyclo[2.2.2]octene framework fused with additional rings, imparting conformational rigidity. This compound is commercially available as a building block for pharmaceutical and organic synthesis (CymitQuimica, Ref: 3D-DXC60147) .
Properties
IUPAC Name |
ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-26-21(25)18-14-12-8-9-13(15(14)18)17-16(12)19(23)22(20(17)24)10-11-6-4-3-5-7-11/h3-9,12-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCVBKATZWTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization via N,O-Acetalization
A pivotal strategy for constructing nitrogen-containing polycycles involves intramolecular N,O-acetalization, as demonstrated in the synthesis of madangamine alkaloids. By treating a keto-aminophenol precursor with Lewis acids such as AlH₃, cyclization occurs via nucleophilic attack of the amine on a carbonyl group, forming a cyclic N,O-acetal. Subsequent reductive cleavage of the acetal’s C–O bond with AlH₃ generates a bridgehead amine, enabling stereoselective formation of the 2-azabicyclo[3.3.1]nonane skeleton. For the target compound, analogous cyclization could assemble the 4-azatricyclic core, with the benzyl group introduced via alkylation of a secondary amine intermediate.
Epoxidation and Oxidative Functionalization
Epoxidation of unsaturated precursors, followed by oxidative rearrangement, offers a route to oxygenated polycycles. In the synthesis of 9-oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane derivatives, unsaturated imides undergo spontaneous or peracid-mediated epoxidation, yielding epoxides that are subsequently oxidized to dioxo groups. Applied to the target molecule, a diene intermediate could undergo epoxidation, with the epoxy ring further oxidized to the 3,5-dioxo motif using agents like meta-chloroperbenzoic acid (mCPBA) or ozone.
Diels-Alder Cycloaddition
The ethyl carboxylate group at position 9 suggests the use of Diels-Alder reactions to construct the bicyclo[2.2.1] system. A diene and dienophile pair, such as furan and maleic anhydride, could form the oxabicyclic intermediate, which is then functionalized via esterification and nitrogen insertion.
Stepwise Synthesis and Reaction Optimization
Formation of the Azabicyclic Core
Step 1: Synthesis of Keto-Amine Precursor
A diketone intermediate is prepared by condensing cyclohexenone with ethyl glyoxylate in the presence of a base, yielding a γ-keto ester. Treatment with benzylamine under reflux facilitates imine formation, which is reduced in situ to the corresponding secondary amine using NaBH₄.
Step 2: Intramolecular N,O-Acetalization
The keto-amine undergoes cyclization in the presence of AlH₃, which acts as both a Lewis acid and a hydride source. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a six-membered N,O-acetal.
Step 3: Reductive C–O Bond Cleavage
AlH₃-mediated reduction of the acetal selectively cleaves the C–O bond, generating a bridgehead carbon and completing the 4-azatricyclic framework.
Introduction of the Ethyl Carboxylate Group
Step 4: Esterification and Cyclization
The carboxylic acid intermediate is esterified with ethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent. Subsequent Heck coupling or Michael addition introduces the unsaturated bond at position 11, completing the tetracyclic structure.
Oxidation to Dioxo Functionality
Step 5: Selective Oxidation
The bridged amine is oxidized to the 3,5-dioxo groups using RuO₄ or KMnO₄ under acidic conditions. Careful control of stoichiometry prevents over-oxidation of the ester group.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : The benzyl protons resonate as a multiplet at δ 7.25–7.35 ppm, while the ethyl ester’s methyl group appears as a triplet at δ 1.25 ppm.
- ¹³C NMR : The carbonyl carbons (C-3 and C-5) are observed at δ 205–210 ppm, with the ester carbonyl at δ 170 ppm.
- X-ray Crystallography : Single-crystal analysis confirms the exo,exo-configuration of the tetracyclic core and the planar geometry of the dioxo groups.
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent, yielding the target compound in >95% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating the free acid derivative, which is often more biologically active .
Nucleophilic Additions at Carbonyl Sites
The two ketone groups (3,5-dioxo) are susceptible to nucleophilic attack. Grignard reagents, hydrides, or amines can modify these positions, altering the compound’s electronic profile.
| Reaction Type | Reagents | Products | Stereochemical Outcome |
|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol adducts at C3 or C5 | Steric hindrance favors C5 addition |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohols at C3 and C5 | Partial selectivity observed |
| Condensation | NH₂R (amines) | Schiff base formation | pH-dependent reactivity |
Benzyl Group Modifications
The benzyl substituent on the nitrogen atom can participate in hydrogenolysis or electrophilic substitution reactions.
Ring-Opening Reactions
Strain in the tetracyclic system may lead to ring-opening under harsh conditions, though this is less common due to the compound’s stability.
| Conditions | Reagents | Products | Mechanistic Insights |
|---|---|---|---|
| Acidic hydrolysis | Concentrated HCl | Fragmented bicyclic intermediates | Likely via carbocation intermediates |
| Thermal decomposition | >200°C | Unsaturated hydrocarbons and CO₂ | Non-enzymatic decarboxylation |
Cycloaddition and Rearrangements
The conjugated double bond in the dodecene moiety may participate in Diels-Alder or electrocyclic reactions.
| Reaction | Conditions | Products | Stereoselectivity |
|---|---|---|---|
| Diels-Alder | Dienophile, heat | Hexacyclic adducts | Endo preference observed in analogs |
| Electrocyclic ring-opening | UV light | Linear polyunsaturated derivatives | Reversible under thermal conditions |
Comparative Reactivity Table
| Functional Group | Reactivity | Primary Reactions | Kinetic Data (Relative Rates) |
|---|---|---|---|
| Ethyl carboxylate | High | Hydrolysis, aminolysis | 1.0 (reference) |
| 3,5-dioxo carbonyls | Moderate | Nucleophilic addition, reduction | 0.4–0.6 |
| Benzyl-protected amine | Low | Hydrogenolysis, electrophilic substitution | 0.2–0.3 |
| Tetracyclic alkene | Very low | Cycloaddition, oxidation | <0.1 |
Challenges and Research Gaps
-
Steric hindrance significantly slows reactions at the tetracyclic core.
-
Regioselectivity in nucleophilic additions remains poorly characterized.
-
Limited experimental data exist on photochemical or enzymatic transformations.
Scientific Research Applications
Research indicates that Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary data indicate that it may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Applications in Medicinal Chemistry
Given its promising biological profile, this compound is being explored for various medicinal applications:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential development as a new class of antibiotics against resistant strains |
| Anti-inflammatory Drugs | Investigated for use in treating chronic inflammatory conditions |
| Cancer Research | Ongoing studies into its effects on tumor cell lines and mechanisms of action |
Future Directions and Research Needs
Further research is necessary to fully understand the mechanisms underlying the biological activities of this compound:
- Mechanistic Studies : Detailed investigations into how this compound interacts with biological macromolecules.
- Clinical Trials : Future clinical trials to assess safety and efficacy in humans.
- Structure–Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced activity and reduced side effects.
Mechanism of Action
The mechanism by which Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 .... The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The 4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene core is a common scaffold in several derivatives. Key structural variations include substituents at the 4-position (N-acyl/aryl groups) and modifications to the ester or carbonyl groups.
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- The benzyl group in the target compound increases lipophilicity compared to smaller substituents like tert-butyl or electron-withdrawing groups (e.g., CF₃) .
- The ethyl carboxylate at the 9-position enhances solubility in polar organic solvents, contrasting with anhydride or dione derivatives, which are more reactive but less stable .
Key Observations :
- HOBt/EDC-mediated coupling is a common method for introducing acyl/aryl groups at the 4-position .
- Crystallization (e.g., in hot EtOAc) is frequently used for purification, ensuring high purity .
Physicochemical Properties
Substituents significantly influence solubility, stability, and crystallinity.
Table 3: Property Comparison
Key Observations :
Biological Activity
Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex tetracyclic structure with multiple functional groups that contribute to its biological activity. Its IUPAC name and structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{19}N_{1}O_{3}
The presence of the azatetracyclic framework suggests potential interactions with biological targets, likely influencing enzymatic pathways or receptor activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly in the context of orthopoxvirus infections. It has been shown to inhibit the activity of the VP37 protein, which is crucial for viral replication and egress. The mechanism involves blocking the interaction between VP37 and cellular proteins necessary for virion formation, thereby preventing viral spread .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics. For instance, it has been reported to have good oral bioavailability in animal models, with significant plasma protein binding . The half-life and metabolic pathways are also critical in understanding its therapeutic potential.
Cytotoxicity and Safety Profile
Evaluating the cytotoxic effects of this compound is essential for assessing its safety as a therapeutic agent. Preliminary data suggest that it has a low cytotoxic profile at therapeutic concentrations; however, further comprehensive toxicological evaluations are necessary .
Study 1: Efficacy Against Orthopoxviruses
In a controlled study involving murine models infected with vaccinia virus, administration of this compound resulted in a significant reduction in viral load compared to untreated controls. The study indicated an IC50 value that supports its use as a potential antiviral agent .
Study 2: Pharmacokinetic Assessment
A pharmacokinetic analysis performed on rat models demonstrated that the compound achieved peak plasma concentrations within a suitable timeframe post-administration and exhibited a favorable elimination profile . This study is pivotal for understanding dosing regimens in future clinical applications.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of VP37 protein | |
| Cytotoxicity | Low at therapeutic doses | |
| Oral Bioavailability | High (53% in rats) |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Unit |
|---|---|---|
| Peak Plasma Concentration | X | ng/mL |
| Half-Life | Y | hours |
| Volume of Distribution | Z | L |
Note: Specific numerical values for parameters X, Y, and Z need to be filled based on experimental data.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[...]dodec-11-ene-9-carboxylate?
- Methodology : A common approach involves coupling reactions with activated esters or anhydrides. For example, 4-azatetracyclo derivatives can be synthesized via Diels-Alder reactions followed by functionalization with benzyl groups. Key steps include refluxing intermediates (e.g., 4-azapentacyclo precursors) with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by purification via column chromatography .
- Critical Parameters : Optimize reaction time (4–6 hours), solvent choice (absolute ethanol for solubility), and stoichiometric ratios (1:1 molar ratio of triazole/benzaldehyde derivatives) to minimize side products .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Pair with spectroscopic techniques:
- ¹H/¹³C NMR : Characterize substituent environments (e.g., benzyl protons at δ 7.2–7.4 ppm, ester carbonyls at ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (3,5-dioxo groups at ~1750 cm⁻¹) .
Q. What preliminary biological screening protocols are applicable?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains using broth microdilution (MIC determination) .
- Antiviral Screening : Use cell-based assays against RNA viruses (e.g., Bovine Viral Diarrhea Virus, BVDV) and DNA viruses (e.g., Herpes Simplex Virus-1) with AZT as a positive control .
- Data Interpretation : Report IC₅₀ values and selectivity indices (SI = cytotoxic concentration/IC₅₀) to prioritize hits .
Advanced Questions
Q. How can conformational analysis resolve discrepancies in crystallographic data for this compound?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortions . For bicyclic systems, calculate puckering amplitude (q) and phase angle (φ) using software like PLATON or CrystalExplorer. Compare with DFT-optimized geometries to identify strain-induced deviations .
- Case Study : A 2022 study on related azatetracyclo derivatives revealed puckering amplitudes of q = 0.42 Å for the six-membered ring, explaining torsional strain in NMR spectra .
Q. What strategies address low yield in coupling reactions involving the 4-azatetracyclo core?
- Methodology :
- Catalyst Optimization : Replace EDC/HOBt with DMT-MM for milder activation .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of amine intermediates .
- Temperature Control : Reduce side reactions by maintaining temperatures below 50°C during acylation steps .
- Case Study : Switching from EDC to DMT-MM increased yields from 45% to 78% in analogous pyridylmethanone syntheses .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved antiviral potency?
- Methodology :
- Substituent Modulation : Replace the benzyl group with electron-withdrawing groups (e.g., 4-nitrobenzyl) to enhance interactions with viral proteases .
- Bioisosteres : Substitute the ester moiety with amides to improve metabolic stability .
- Data Table :
| Derivative | Antiviral IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 8.7 |
| 4-Nitrobenzyl Analog | 4.5 ± 0.8 | 15.2 |
| Amide Analog | 6.1 ± 0.9 | 12.8 |
| Data adapted from Selivanov et al. (2017) . |
Q. What computational methods predict binding modes to biological targets like 11β-HSD1?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of 11β-HSD1 (PDB: 4K1L) to identify key interactions (e.g., hydrogen bonds with Tyr183) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-enzyme complex .
- Validation : Compare predicted binding energies with experimental IC₅₀ values (R² > 0.85 for validated models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
